Qvd-oph
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H25F2N3O6 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid |
InChI |
InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20?,23-/m0/s1 |
InChI Key |
OOBJCYKITXPCNS-AKRCKQFNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Mechanistic Insights into Q Vd Oph S Action
Broad-Spectrum Caspase Inhibitory Profile of Q-VD-OPh
Q-VD-OPh functions as a pan-caspase inhibitor, effectively blocking the activity of a wide array of caspases involved in both apoptotic and inflammatory pathways. uni.luinvivochem.comsigmaaldrich.comciteab.comciteab.comgoogle.combiopioneer.com.twfishersci.ieciteab.com This broad inhibitory profile is crucial for comprehensively studying caspase-dependent cellular processes. Compared to other inhibitors, Q-VD-OPh has demonstrated superior effectiveness in preventing apoptosis across various cell types and species. uni.luauroramedbiochem.com
Inhibition of Initiator Caspases
Initiator caspases, such as caspase-8, caspase-9, and caspase-2, play critical roles in initiating the caspase cascade following diverse apoptotic stimuli. Q-VD-OPh effectively inhibits the activation and activity of these upstream caspases. Research indicates that Q-VD-OPh can inhibit caspase-8 and caspase-9, preventing their cleavage and subsequent activation. auroramedbiochem.comgoogle.comciteab.comnih.gov Caspase-9, often referred to as an initiator caspase, triggers apoptosis in response to signals like DNA damage and the formation of the apoptosome. uni.lu The inhibition of initiator caspases by Q-VD-OPh disrupts the downstream signaling events that lead to the execution of apoptosis.
Inhibition of Effector Caspases
Effector caspases, including caspase-3, caspase-7, and caspase-6, are responsible for cleaving numerous cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. Q-VD-OPh is a potent inhibitor of these executioner caspases. Studies have shown that Q-VD-OPh inhibits caspase-3 and caspase-7 activity, preventing the cleavage of key substrates such as PARP. nih.govciteab.comfishersci.ca Caspase-3 is a vital enzyme involved in various cellular processes, and its inhibition by Q-VD-OPh impacts pathways associated with fundamental cellular functions. Current time information in Pachuca de Soto, MX.
Research has provided specific data on the inhibitory potency of Q-VD-OPh against various caspases, often expressed as IC50 values. These values, typically in the nanomolar range, highlight the effectiveness of Q-VD-OPh at relatively low concentrations. invivochem.comauroramedbiochem.comciteab.comfishersci.iefishersci.ca
Note: IC50 values can vary depending on the experimental system and specific assay conditions.
Inhibition of Inflammatory Caspases
Beyond their roles in apoptosis, certain caspases, notably caspase-1, caspase-4, caspase-5, and caspase-12, are involved in inflammatory processes, particularly in the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. Q-VD-OPh has been shown to inhibit inflammatory caspases. invivochem.comnih.govsigmaaldrich.comfishersci.iefishersci.ca Inhibition of caspase-1 activity by Q-VD-OPh has been reported, impacting inflammatory responses. nih.govfishersci.ca While Q-VD-OPh is primarily known for its anti-apoptotic effects, its inhibitory action on inflammatory caspases underscores its potential influence on inflammation-related pathways. sigmaaldrich.comgoogle.combiopioneer.com.tw
Molecular Basis of Q-VD-OPh Efficacy
The potent inhibitory activity of Q-VD-OPh is rooted in its molecular structure and its interaction with the active sites of caspase enzymes. Its design incorporates specific features that contribute to its effectiveness and cellular uptake.
Irreversible Binding Characteristics within Caspase Active Sites
Q-VD-OPh functions as an irreversible inhibitor of caspases. This irreversible inhibition occurs through the formation of a stable covalent bond with a critical cysteine residue within the catalytic active site of the caspase enzyme. uni.luinvivochem.comciteab.comgoogle.com This binding mechanism permanently inactivates the enzyme, preventing it from cleaving its substrates and propagating the caspase cascade. The irreversible nature of this interaction contributes significantly to the sustained inhibitory effect of Q-VD-OPh.
Structural Determinants for Enhanced Inhibitory Potency and Cellular Permeability
The chemical structure of Q-VD-OPh, specifically the presence of the quinolyl and phenoxy moieties, is believed to play a crucial role in its enhanced inhibitory potency and ability to permeate cell membranes. uni.luinvivochem.comauroramedbiochem.comciteab.comgoogle.combiopioneer.com.tw The OPh (2,6-difluorophenoxy methyl) group, in particular, has been linked to reduced toxicity and improved potency compared to earlier fluoromethyl ketone (FMK)-based inhibitors. invivochem.comauroramedbiochem.comciteab.comgoogle.combiopioneer.com.tw The peptide sequence, valyl-aspartate (VD), contributes to the broad-spectrum nature of its caspase inhibition by mimicking the cleavage recognition sites of various caspases. nih.gov These structural features collectively contribute to Q-VD-OPh's superior pharmacological profile, enabling it to effectively inhibit caspases in various cellular contexts and in vivo models. uni.luinvivochem.comauroramedbiochem.comciteab.comciteab.com
Influence on Diverse Apoptotic Signaling Pathways
Q-VD-OPh's broad inhibitory profile allows it to modulate multiple distinct apoptotic signaling pathways. Research has shown that Q-VD-OPh is effective in preventing apoptosis initiated through the three major apoptotic cascades: the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum (ER) stress-associated pathway apexbt.comresearchgate.netrndsystems.combpsbioscience.comnih.gov. This broad efficacy underscores its utility in experimental settings aimed at understanding the involvement of caspases in various cell death scenarios.
Modulation of Intrinsic Apoptotic Pathway Components (e.g., Caspase 9/3)
The intrinsic apoptotic pathway is typically activated by intracellular signals such as DNA damage, growth factor deprivation, or other cellular stresses. This pathway converges on the mitochondria, leading to the release of cytochrome c and the formation of the apoptosome, which in turn activates initiator caspase-9 nih.govashpublications.orgbiorxiv.org. Activated caspase-9 then cleaves and activates downstream effector caspases, primarily caspase-3 and caspase-7, which execute the final stages of apoptosis by degrading cellular substrates nih.govashpublications.orgbiorxiv.org.
Q-VD-OPh effectively inhibits key caspases within this pathway. Studies have shown that Q-VD-OPh can inhibit recombinant caspase-9 and caspase-3 with IC50 values generally ranging from 25 to 400 nM apexbt.combpsbioscience.com. Its ability to block these caspases prevents the downstream events of intrinsic apoptosis, including the cleavage of substrates like PARP and the formation of DNA ladders apexbt.comresearchgate.net. Experimental data, such as those from studies using cells induced to undergo intrinsic apoptosis, demonstrate that treatment with Q-VD-OPh significantly reduces or completely suppresses caspase-3 and caspase-7 activity and prevents the characteristic biochemical and morphological changes associated with this pathway apexbt.combiorxiv.org. For example, Q-VD-OPh largely inhibited caspase-3 and -7 activity at concentrations as low as 0.05 mM in certain cell lines apexbt.com.
Modulation of Extrinsic Apoptotic Pathway Components (e.g., Caspase 8/10)
The extrinsic apoptotic pathway is initiated by the binding of death ligands (such as FasL or TRAIL) to their cognate death receptors on the cell surface nih.govmdpi.com. This binding leads to the formation of the death-inducing signaling complex (DISC), which facilitates the recruitment and activation of initiator caspases, predominantly caspase-8 and caspase-10 nih.govmdpi.com. Activated caspase-8 and caspase-10 then directly cleave and activate effector caspases, such as caspase-3 and caspase-7, or can amplify the apoptotic signal by cleaving the BH3-only protein Bid, linking the extrinsic pathway to the intrinsic pathway nih.govmdpi.com.
Q-VD-OPh is a potent inhibitor of caspases involved in the extrinsic pathway. It has been shown to inhibit recombinant caspase-8 and caspase-10 apexbt.combdbiosciences.combpsbioscience.comcaymanchem.commedchemexpress.commedchemexpress.commedchemexpress.comscbt.com. IC50 values for caspase-8 inhibition by Q-VD-OPh fall within the 25 to 400 nM range apexbt.combpsbioscience.com. While Q-VD-OPh is a direct inhibitor, some sources also suggest it can indirectly modulate caspase-10 activity under specific conditions scbt.com. By inhibiting these initiator caspases, Q-VD-OPh effectively blocks the apoptotic cascade initiated by death receptor ligation, preventing the subsequent activation of effector caspases and the execution of cell death apexbt.comresearchgate.netrndsystems.combpsbioscience.comnih.gov.
Modulation of Endoplasmic Reticulum Stress-Associated Apoptosis (e.g., Caspase 12)
Endoplasmic reticulum (ER) stress occurs when the protein-folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins nih.govnih.gov. If the ER stress is severe and prolonged, it can trigger an apoptotic response. In rodents, caspase-12, an ER-localized caspase, has been implicated as a key mediator of ER stress-induced apoptosis nih.govnih.gov. While the role of caspase-12 in human ER stress-induced apoptosis is less clear, with caspase-4 being considered functionally analogous in humans, inhibition of caspases remains a strategy to mitigate this form of cell death nih.gov.
Q-VD-OPh has been shown to inhibit caspase-12 apexbt.comresearchgate.netrndsystems.combdbiosciences.combpsbioscience.commedchemexpress.commedchemexpress.combdbiosciences.commedchemexpress.commedchemexpress.com. Although the IC50 for caspase-12 inhibition by Q-VD-OPh is reported to be higher (around 10 µM) compared to some other caspases bpsbioscience.com, its inhibitory effect contributes to the prevention of ER stress-associated apoptosis. Studies investigating the impact of Q-VD-OPh on ER stress-induced cell death have shown that it can prevent the processing of effector caspase-3 and the cleavage of PARP, events downstream of ER stress signaling researchgate.net. However, some research indicates that while Q-VD-OPh can prevent these caspase-dependent events, it may not always completely block ER stress-induced cell death, potentially suggesting the involvement of caspase-independent death pathways or merely a delay in cell death execution under certain conditions researchgate.netnih.gov.
Here is a summary of IC50 values for Q-VD-OPh against various caspases:
| Caspase | IC50 Range (nM) | Source(s) |
| Caspase-1 | 25 - 400 | apexbt.combpsbioscience.com |
| Caspase-3 | 25 - 400 | apexbt.combpsbioscience.com |
| Caspase-7 | ~48 - 10000 | bpsbioscience.commedchemexpress.com |
| Caspase-8 | 25 - 400 | apexbt.combpsbioscience.com |
| Caspase-9 | 25 - 400 | apexbt.combpsbioscience.com |
| Caspase-10 | ~10000 | bpsbioscience.commedchemexpress.com |
| Caspase-12 | ~10000 | bpsbioscience.commedchemexpress.com |
Note: IC50 values can vary depending on the experimental conditions and the specific source.
Research Methodologies Utilizing Q Vd Oph
In Vitro Experimental Design for Apoptosis Inhibition Studies
In vitro studies utilizing Q-VD-OPh involve applying the compound to various cell culture models to investigate its effects on apoptosis induced by different stimuli.
Application in Various Cell Culture Models
Q-VD-OPh has been successfully applied in numerous cell culture models across different cell types and species, including human, mouse, and rat cells apexbt.comnovusbio.com. Studies have utilized Q-VD-OPh in cell lines such as JURL-MK1 and HL60 cells, WEHI 231 cells, Jurkat cells, MDA-MB-231 breast cancer cells, and human neutrophils apexbt.comnih.govselleckchem.comnih.govplos.orgbdbiosciences.com. The effective concentration of Q-VD-OPh in cell culture typically ranges from 5 μM to 100 μM, although the optimal concentration can vary depending on the specific cell type, the apoptotic signal, and the duration of the culture nih.govrndsystems.comnovusbio.com. For instance, a single 10 μM dose of Q-VD-OPh was sufficient to markedly prolong the lifespan of human neutrophils in vitro for at least 5 days nih.govplos.orgnih.govresearchgate.net.
Assessment of Caspase Activity Inhibition via Biochemical Assays
A key aspect of in vitro studies with Q-VD-OPh is the assessment of its ability to inhibit caspase activity. Biochemical assays are commonly used for this purpose. Q-VD-OPh functions as a broad-spectrum caspase inhibitor, with reported IC50 values ranging from 25 to 400 nM for recombinant caspases 1, 3, 8, and 9 nih.govapexbt.comselleckchem.comselleckchem.com. Studies have shown that Q-VD-OPh can largely inhibit caspase-3 and -7 activity at concentrations as low as 0.05 mM, and caspase-8 at very low concentrations apexbt.com. Caspase activity is often measured using assays that detect the cleavage of specific fluorogenic substrates, such as DEVD-AFC rndsystems.comkarger.comnih.gov. For example, Q-VD-OPh decreased hypoxia-ischemia-induced caspase-3 activity (DEVD cleavage) in neonatal mice karger.com. Western blotting is also used to assess the processing of procaspases into their active fragments, which is inhibited by Q-VD-OPh nih.govresearchgate.net.
Analysis of Downstream Apoptotic Markers (e.g., PARP Cleavage, DNA Fragmentation, Phosphatidylserine (B164497) Externalization)
Beyond caspase activity, researchers analyze downstream markers to confirm the inhibition of apoptosis by Q-VD-OPh. These markers include PARP cleavage, DNA fragmentation, and phosphatidylserine externalization. Q-VD-OPh has been shown to prevent caspase-mediated cleavage of PARP nih.govselleckchem.comselleckchem.comaacrjournals.org. PARP cleavage is a hallmark of apoptosis, as PARP is a substrate for activated caspases, particularly caspase-3 selleckchem.comaacrjournals.orgabcam.comscience.gov. Inhibition of PARP cleavage by Q-VD-OPh indicates the successful blocking of the caspase cascade apexbt.comselleckchem.com. DNA fragmentation, another characteristic event in apoptosis, is also inhibited by Q-VD-OPh apexbt.comnih.govnih.govplos.orgresearchgate.netaacrjournals.org. This is often assessed using techniques like TUNEL staining or DNA laddering assays apexbt.complos.orgresearchgate.net. Furthermore, Q-VD-OPh diminishes phosphatidylserine externalization, an early event in apoptosis where phosphatidylserine translocates from the inner to the outer leaflet of the plasma membrane, typically detected using Annexin (B1180172) V binding assays nih.govnih.govplos.orgbdbiosciences.comaacrjournals.org.
Evaluation of Cellular Functional Preservation (e.g., Phagocytosis, Chemotaxis, Degranulation, Reactive Oxygen Species Production)
In addition to preventing cell death, studies evaluate whether Q-VD-OPh treatment preserves the functional capacity of cells that would otherwise undergo apoptosis. This is particularly relevant in the context of cell types like neutrophils. Research has demonstrated that Q-VD-OPh can maintain the functional capacity of human neutrophils, including phagocytosis, NADPH oxidase activity (involved in reactive oxygen species production), chemotaxis, and degranulation, for an extended period nih.govplos.orgnih.govresearchgate.net. While the extent of preservation may vary for different functions, these findings highlight the potential of Q-VD-OPh to not only prevent cell death but also sustain vital cellular processes nih.govplos.orgnih.gov.
In Vivo Experimental Design in Preclinical Models
Q-VD-OPh is also extensively used in in vivo preclinical models to investigate the role of apoptosis in disease pathogenesis and evaluate the efficacy of caspase inhibition as a therapeutic strategy.
Application in Animal Model Systems Simulating Pathological Conditions
Q-VD-OPh has been applied in various animal model systems simulating a range of pathological conditions where excessive apoptosis is implicated nih.govnih.gov. These models include those for ischemic stroke, Alzheimer's disease, spinal cord injury, and viral infections nih.govselleckchem.comkarger.comscience.govresearchgate.netescholarship.orgresearchgate.net. In models of neonatal hypoxia-ischemia, delayed administration of Q-VD-OPh reduced brain infarct volume and decreased caspase-3 activity nih.govkarger.com. Chronic treatment with Q-VD-OPh in a transgenic mouse model of Alzheimer's disease (TgCRND8 mice) prevented caspase-7 activation and limited pathological changes associated with tau selleckchem.comescholarship.org. In a rat model of spinal cord injury, Q-VD-OPh reduced trauma-induced apoptosis and improved the recovery of hind-limb function researchgate.net. Studies in SIV-infected rhesus macaques, a model for HIV/AIDS, showed that Q-VD-OPh treatment was associated with reduced levels of T cell death and preservation of immune cell populations science.govresearchgate.net. These in vivo studies provide crucial insights into the role of caspases in disease progression and the potential therapeutic benefits of pan-caspase inhibition by Q-VD-OPh.
Here is a summary of some research findings utilizing Q-VD-OPh:
| Research Area | Model System | Key Findings |
| Apoptosis Inhibition (In vitro) | Various cell culture models (e.g., WEHI 231, Jurkat, Human Neutrophils) | Potently inhibits apoptosis induced by various stimuli, prevents caspase activation, PARP cleavage, DNA fragmentation, and phosphatidylserine externalization. apexbt.comnih.govselleckchem.comnih.govplos.orgbdbiosciences.comaacrjournals.org |
| Caspase Activity Inhibition | Cell extracts, Recombinant Caspases | Inhibits caspases 1, 3, 8, and 9 with nanomolar IC50 values. nih.govapexbt.comselleckchem.comselleckchem.com |
| Cellular Function Preservation | Human Neutrophils | Maintains phagocytosis, NADPH oxidase activity, chemotaxis, and degranulation. nih.govplos.orgnih.govresearchgate.net |
| Ischemic Stroke (In vivo) | Neonatal mouse model of hypoxia-ischemia | Reduces brain infarct volume and decreases caspase-3 activity. nih.govkarger.com |
| Alzheimer's Disease (In vivo) | TgCRND8 mouse model | Prevents caspase-7 activation and limits tau pathology. selleckchem.comescholarship.org |
| Spinal Cord Injury (In vivo) | Rat model | Reduces trauma-induced apoptosis and improves hind-limb function recovery. researchgate.net |
| Viral Infection (In vivo) | SIV-infected rhesus macaques | Reduces T cell death and preserves immune cell populations. science.govresearchgate.net |
Measurement of Apoptosis Inhibition in Organ Systems and Tissues
Q-VD-OPh is a widely recognized pan-caspase inhibitor utilized in research to investigate the role of caspases in apoptosis across various organ systems and tissues. Its cell-permeable and non-toxic nature, even at relatively high concentrations, makes it a valuable tool for both in vitro and in vivo studies aimed at preventing or reducing programmed cell death. researchgate.netnih.govrndsystems.com By inhibiting a broad spectrum of caspases, including caspases 1, 3, 8, 9, 10, and 12, Q-VD-OPh allows researchers to assess the extent to which caspase-dependent apoptosis contributes to cellular dysfunction and tissue damage in different biological contexts. researchgate.netrndsystems.com
Research findings highlight the effectiveness of Q-VD-OPh in inhibiting apoptosis in various organ systems and tissues, often in the context of disease models. For instance, studies in SIV-infected rhesus macaques demonstrated that Q-VD-OPh treatment reduced spontaneous and Fas-mediated apoptosis in CD4+ and CD8+ T cells isolated from peripheral lymph nodes (axillary and inguinal) and the spleen. jci.orgresearchgate.net This inhibition of T cell death was observed ex vivo and was associated with a decrease in IL-18 levels in treated animals, suggesting in vivo caspase inhibition. jci.org
In models of neurological disorders, Q-VD-OPh has been shown to exert protective effects by inhibiting apoptosis. In a rat model of spinal cord injury (SCI), Q-VD-OPh treatment significantly reduced the number of TUNEL-positive (apoptotic) cells in the injured spinal cord tissue compared to untreated controls. researchgate.net This reduction in apoptosis correlated with improved neurological function scores. researchgate.net Similarly, in a mouse model of Huntington's disease induced by 3-nitropropionic acid (3NP), Q-VD-OPh administration inhibited caspase activation and reduced striatal lesions, further supporting its neuroprotective potential through apoptosis inhibition in brain tissue. nih.gov
Studies on Marfan's syndrome in a mouse model (Fbn1C1039G/+ mice) revealed that daily administration of Q-VD-OPh significantly reduced aortic diameter and improved aortic wall elastin (B1584352) integrity. nih.gov This finding suggests that Q-VD-OPh can inhibit apoptosis contributing to the pathogenesis of aortic root aneurysm in this connective tissue disorder affecting vascular tissue. nih.gov
Measurement of apoptosis inhibition in these studies often involves techniques such as TUNEL staining to identify fragmented DNA, a hallmark of apoptosis, and Western blot analysis to detect the cleavage of caspase substrates like PARP. researchgate.netresearchgate.net Flow cytometry can also be used to assess markers of apoptosis, such as annexin V staining, which indicates phosphatidylserine exposure on the cell surface. researchgate.netresearchgate.net
The following table summarizes some representative findings on Q-VD-OPh's effect on apoptosis in different organ systems and tissues:
| Organ System/Tissue | Model/Condition | Key Finding on Apoptosis Inhibition | Measurement Method(s) |
| Lymph Nodes and Spleen (Rhesus Macaques) | SIV infection | Reduced spontaneous and Fas-mediated CD4+ and CD8+ T cell apoptosis. jci.orgresearchgate.net | TUNEL staining, Flow cytometry (Annexin V) researchgate.netresearchgate.net |
| Spinal Cord (Rats) | Spinal Cord Injury | Reduced number of TUNEL-positive cells. researchgate.net | TUNEL staining, Histopathology researchgate.net |
| Striatum (Rats) | Huntington's disease model (3NP) | Inhibited caspase activation, reduced striatal lesions. nih.gov | Assessment of caspase activation, Histopathology nih.gov |
| Aortic Wall (Mice) | Marfan's syndrome model | Reduced aortic diameter, improved elastin integrity (indirectly linked to reduced apoptosis). nih.gov | Measurement of aortic diameter, Histology nih.gov |
These studies collectively demonstrate the utility of Q-VD-OPh as a research tool to investigate the contribution of caspase-dependent apoptosis to various pathological conditions in complex biological systems.
In Vitro Research Findings on Q Vd Oph in Cellular Processes
Efficacy in Suppressing Programmed Cell Death Across Varied Cell Types
Q-VD-OPh has demonstrated potent antiapoptotic properties across a range of cell types in laboratory settings. caymanchem.comtargetmol.comselleckchem.commpbio.com
Inhibition of Apoptosis Induced by Diverse Apoptotic Stimuli (e.g., Actinomycin (B1170597) D, Camptothecin, Imatinib Mesylate, Suberoylanilide Hydroxamic Acid)
Studies have shown that Q-VD-OPh can effectively inhibit apoptosis triggered by various stimuli. It potently inhibits Actinomycin D-induced DNA laddering and subsequent apoptosis in cells like WEHI 231 cells, even at concentrations ranging from 5 to 100 μM, with minimal toxicity. targetmol.comselleckchem.com Q-VD-OPh protected against substantial apoptosis induced by Actinomycin D. apexbt.comapexbt.com
In the case of Camptothecin-induced apoptosis in human T-cell leukemia Jurkat cells, pre-incubation with 20 μM Q-VD-OPh significantly attenuated cell death. bdbiosciences.com While Camptothecin alone induced approximately 37% of Jurkat cells to undergo apoptosis, Q-VD-OPh treatment reduced this percentage. bdbiosciences.com
Research involving Imatinib Mesylate in Bcr-Abl-positive cell lines, such as K562 and JURL-MK1, investigated the effect of Q-VD-OPh on cell death. aacrjournals.orgnih.govresearchgate.netdntb.gov.ua Q-VD-OPh fully inhibited caspase-3 and -7 activity at a concentration of 0.05 µM in these cells. nih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net Caspase-8 was also inhibited at low Q-VD-OPh concentrations. nih.govresearchgate.netdntb.gov.uaresearchgate.net However, the addition of Q-VD-OPh did not have a significant effect on Imatinib efficacy in preventing cell death measured as PI+ cells, suggesting that Imatinib also induces caspase-independent cell death in these lines. aacrjournals.org Despite this, Q-VD-OPh at 20 μmol/L fully inhibited caspase activity induced by Imatinib Mesylate. aacrjournals.org
Suberoylanilide Hydroxamic Acid (SAHA), a histone deacetylase inhibitor, has also been used as an apoptotic inducer in studies with Q-VD-OPh. nih.govresearchgate.netdntb.gov.uaresearchgate.netoncotarget.com In multiple myeloma cells, co-treatment with the pan-caspase inhibitor Q-VD-OPh (20 μM) inhibited CP-induced cytotoxicity, which was associated with increased proteolytic cleavage of caspase-9, caspase-3, and PARP. oncotarget.com Another study showed that Q-VD-OPh fully inhibited caspase-3 and -7 activity at 0.05 µM in apoptotic systems involving SAHA. nih.govresearchgate.netdntb.gov.uaresearchgate.net
Here is a summary of Q-VD-OPh's effects on apoptosis induced by various stimuli:
| Apoptotic Stimulus | Cell Type(s) | Q-VD-OPh Concentration | Observed Effect on Apoptosis | Citation(s) |
| Actinomycin D | WEHI 231 cells, Jurkat cells | 5-100 μM, 20 μM | Potent inhibition of DNA laddering and apoptosis, protection | apexbt.comapexbt.comtargetmol.comselleckchem.com |
| Camptothecin | Jurkat cells | 20 μM | Significant attenuation of apoptosis | bdbiosciences.com |
| Imatinib Mesylate | JURL-MK1, K562 cells | 0.05 μM (caspase activity), 20 μM (cell death) | Full inhibition of caspase-3/-7/-8 activity, limited effect on overall cell death | aacrjournals.orgnih.govresearchgate.netdntb.gov.uaresearchgate.net |
| Suberoylanilide Hydroxamic Acid | Multiple Myeloma cells, JURL-MK1, HL60 cells | 20 μM, 0.05 μM | Inhibition of cytotoxicity, full inhibition of caspase-3/-7/-8 activity | nih.govresearchgate.netdntb.gov.uaresearchgate.netoncotarget.com |
Sustained Preservation of Cell Viability and Functional Capacity in Cultured Cells
Q-VD-OPh has been shown to preserve cell viability and functional capacity in various cultured cell types. It is described as being non-toxic to cells even at extremely high concentrations. apexbt.comapexbt.comrndsystems.comclinisciences.comresearchgate.net The effective concentration of Q-VD-OPh may be beneficial when trying to revive difficult-to-propagate cell lines from liquid nitrogen, providing cells time to recover from thawing stress and begin proliferating without toxicity. apexbt.com Q-VD-OPh is stable in solution for several months and remains effective in culture for at least 2.5 days. apexbt.com
In studies involving human neutrophils, Q-VD-OPh treatment markedly prolonged cell lifespan and sustained functional capacity. nih.govnih.govumsystem.eduresearcher.liferesearchgate.netjci.orgfrontiersin.org
Prolongation of Human Neutrophil Lifespan and Functional Attributes
Human neutrophils are naturally short-lived, undergoing constitutive apoptosis within approximately 24 hours of isolation and in vitro culture. nih.govnih.govresearcher.liferesearchgate.net Treatment with Q-VD-OPh, a non-toxic, irreversible pan-caspase inhibitor, has been shown to significantly prolong their lifespan. nih.govnih.govumsystem.eduresearcher.liferesearchgate.netjci.orgfrontiersin.org A single 10 μM dose of Q-VD-OPh was sufficient to prevent apoptosis for at least 5 days, as indicated by analysis of nuclear morphology, DNA fragmentation, phosphatidylserine (B164497) externalization, procaspase-3 processing, and caspase activity. nih.govnih.govresearchgate.net This confirms and extends previous findings that Q-VD-OPh could preserve neutrophil viability for up to 48 hours. nih.gov
Beyond just viability, Q-VD-OPh treatment also maintained key functional attributes of human neutrophils, including phagocytosis, NADPH oxidase activity, chemotaxis, and degranulation, although to varying extents. nih.govnih.govresearchgate.net This suggests that caspase inhibition by Q-VD-OPh allows neutrophils to retain their critical effector functions for an extended period in vitro. umsystem.edu Studies also indicate that Q-VD-OPh can increase neutrophil glycolysis, glycolytic capacity, and glycogen (B147801) abundance, which may be linked to their prolonged survival. frontiersin.org
Here is a summary of Q-VD-OPh's effects on human neutrophils:
| Parameter | Effect of Q-VD-OPh (10 μM) in vitro | Duration Observed | Citation(s) |
| Apoptosis Inhibition | Prevented | At least 5 days | nih.govnih.govresearchgate.net |
| Lifespan Prolongation | Markedly prolonged | At least 5 days | nih.govnih.govumsystem.eduresearcher.liferesearchgate.netjci.orgfrontiersin.org |
| Phagocytosis | Maintained | At least 5 days | nih.govnih.govresearchgate.net |
| NADPH Oxidase Activity | Maintained | At least 5 days | nih.govnih.govresearchgate.net |
| Chemotaxis | Maintained | At least 5 days | nih.govnih.govresearchgate.net |
| Degranulation | Maintained | At least 5 days | nih.govnih.govresearchgate.net |
| Glycolysis | Increased | - | frontiersin.org |
| Glycolytic Capacity | Increased | - | frontiersin.org |
| Glycogen Abundance | Increased | - | frontiersin.org |
Role in Regulating Cellular Differentiation
Beyond its role in inhibiting apoptosis, Q-VD-OPh has also been observed to influence cellular differentiation processes, particularly in the context of myeloid leukemia cells.
Induction of Differentiation Markers in Myeloid Leukemia Cells
Research indicates that inhibition of cellular caspase activity by Q-VD-OPh can induce differentiation of acute myeloid leukemia (AML) blasts. apexbt.comclinisciences.comnih.govmedchemexpress.comnih.govabsin.cn Studies using blasts from patients with AML and chronic myeloid leukemia (CML) in ex vivo culture demonstrated that Q-VD-OPh treatment led to cell differentiation. nih.govnih.gov This differentiation was evidenced by the expression of markers of monocytic differentiation, specifically CD11b and CD14. nih.govnih.gov
Furthermore, Q-VD-OPh was found to enhance the differentiation of AML blasts when combined with vitamin D derivatives. apexbt.comnih.govnih.gov Q-VD-OPh alone was also capable of increasing the expression of differentiation markers in these AML blasts. apexbt.comclinisciences.commedchemexpress.comabsin.cn This suggests that caspase inhibitors like Q-VD-OPh warrant attention as potential components of differentiation therapy for leukemia, potentially in combination with vitamin D derivatives. nih.govnih.gov
Cross-talk with Alternative Cell Death Modalities
While primarily known as a caspase inhibitor and thus an inhibitor of apoptosis, studies have also explored the interaction of Q-VD-OPh with alternative cell death pathways. In neutrophils, besides apoptosis, other mechanisms such as pyroptosis, necroptosis, NETosis, and autophagy can mediate or facilitate cell death. nih.gov Research suggests that in some contexts, caspase inhibition by Q-VD-OPh might divert cells towards other death pathways, such as necroptosis, particularly when cells are treated with caspase inhibitors and death receptor ligands like TNF-α. novusbio.com
However, specific details regarding the extensive cross-talk between Q-VD-OPh and various alternative cell death modalities (beyond the implication in diverting towards other pathways when apoptosis is blocked) within the provided search results are limited. One study noted that autophagy was not significantly altered by Q-VD-OPh in neutrophils. nih.gov Another study found that neither a necrosis inhibitor nor Q-VD-OPh prevented p210BCR-ABL-induced cell death in certain cells, suggesting this death was neither apoptosis nor necrosis. oncotarget.com Further research is needed to fully elucidate the complex interactions between Q-VD-OPh and the diverse range of programmed and regulated cell death pathways.
Analysis of Q-VD-OPh's Influence on Necroptosis Mechanisms
Necroptosis is a regulated form of necrotic cell death that occurs independently of caspase activity and is primarily mediated by the activation of receptor-interacting protein kinase 1 (RIPK1), RIPK3, and the mixed-lineage kinase domain-like protein (MLKL) tandfonline.combioradiations.comacs.org. Q-VD-OPh, by inhibiting caspases, can sometimes reveal or even induce necroptosis that would otherwise be masked by apoptosis nih.govtandfonline.comnih.gov.
In vitro studies have demonstrated that under conditions where caspase-8 is inhibited, such as by the presence of pan-caspase inhibitors like Q-VD-OPh, RIPK1 can bind to RIPK3, leading to the formation of the necrosome complex tandfonline.comtandfonline.com. This complex formation is a critical step in initiating the necroptosis pathway tandfonline.com. Upon necrosome activation, RIPK3 phosphorylates MLKL, which subsequently oligomerizes and translocates to the plasma membrane, causing its permeabilization and ultimately leading to cell death with necrotic morphology tandfonline.combioradiations.comscholaris.ca.
Research in JEG3 cells exposed to C16 ceramide (CER) in the presence of Q-VD-OPh showed necrotic morphology accompanied by increased levels of RIPK1 and phosphorylated MLKL proteins, as well as RIPK1/RIPK3 binding and membrane-associated phosphorylated MLKL oligomers scholaris.ca. This indicates that Q-VD-OPh, by inhibiting caspases, facilitates the induction of necroptosis under specific stimuli like ceramide treatment scholaris.ca. The RIPK1 inhibitor necrostatin-1 (B1678002) was found to protect primary isolated trophoblasts from CER+Q-VD-OPh-induced phosphorylated MLKL and necroptosis, further confirming the involvement of the RIPK1-mediated necroptosis pathway scholaris.ca.
Another study using murine L929 fibroblasts treated with TNF in combination with Q-VD-OPh (referred to as TQ) also led to the induction of necroptosis tandfonline.com. This necroptosis induction was accompanied by the activation of AMPK and phosphorylation of ULK1 and BECN1, proteins involved in the early stages of autophagy tandfonline.com. However, this study also suggested that TNF-induced necroptosis might inhibit late autophagy processes tandfonline.com.
While Q-VD-OPh can induce necroptosis under specific conditions, studies in human neutrophils have shown that Q-VD-OPh does not sensitize these cells to necroptosis induced by TNFα plos.org. The sustained expression of XIAP, an endogenous inhibitor of apoptosis protein that targets RIPK1 for degradation, in Q-VD-OPh-treated neutrophils likely prevented necroptosis in this context plos.org.
In a cerebral ischemia-reperfusion model in rats, Q-VD-OPh was identified as an inducer of necroptosis, and the NLRP3 inflammasome was found to be involved in this process nih.gov. In vitro studies using combined caspase-3, caspase-8, and caspase-9 inhibition, similar to the broad inhibition provided by Q-VD-OPh, were shown to reduce apoptosis and increase TNF, suggesting a mechanism for Q-VD-OPh's effects in vivo researchgate.net.
Data on Q-VD-OPh's Influence on Necroptosis Mechanisms:
| Cell Type | Stimulus/Condition | Observed Effect on Necroptosis | Key Proteins Involved | Source |
| JEG3 cells | CER + Q-VD-OPh | Induction of necrotic morphology, increased RIPK1 and p-MLKL. | RIPK1, RIPK3, MLKL, p-MLKL | scholaris.ca |
| Primary trophoblasts | CER + Q-VD-OPh | Induction of p-MLKL and necroptosis. | RIPK1, RIPK3, MLKL, p-MLKL | scholaris.ca |
| Murine L929 fibroblasts | TNF + Q-VD-OPh (TQ) | Induction of necroptosis. | RIPK1, RIPK3, MLKL, AMPK, ULK1, BECN1 | tandfonline.com |
| Human neutrophils | TNFα + Q-VD-OPh | Does not sensitize to necroptosis. | XIAP, RIPK1 | plos.org |
| Macrophages | Pan-caspase inhibitors + TNFα | Undergo rapid RIPK-mediated necroptosis. | RIPK | plos.org |
| Rat cerebral I/R model | Q-VD-OPh | Induces necroptosis. | NLRP3 inflammasome | nih.gov |
Investigation of Autophagy Pathway Interactions
Autophagy is a cellular process involving the degradation and recycling of cellular components through the formation of autophagosomes that fuse with lysosomes uab.cat. The relationship between autophagy and programmed cell death pathways, including apoptosis and necroptosis, is complex and context-dependent plos.orgnih.gov.
In vitro studies have explored the effects of Q-VD-OPh on the autophagy pathway. Research in human bile duct carcinoma cells (HuCC-T1) indicated that pharmacological caspase inhibition by Q-VD-OPh may lead to autophagy activation frontiersin.org. Treatment with Q-VD-OPh increased LC3-II accumulation in the presence of bafilomycin A1, a lysosomal inhibitor, suggesting increased autophagic flux frontiersin.org. Furthermore, Q-VD-OPh treatment in these cells led to a reduction in the proliferation marker PCNA level frontiersin.org.
Studies in multiple myeloma cells treated with Q-VD-OPh also showed an increase in autophagic flux and lysosomal fusion nih.gov. Q-VD-OPh treatment induced a time-dependent redistribution of GFP-LC3 into punctate vesicles and an increase in LC3-II levels, consistent with autophagy nih.gov. The increase in LC3-II levels upon Q-VD-OPh treatment was further elevated by concurrent treatment with bafilomycin A1 or lysosomal protease inhibitors, indicating increased autophagic flux nih.gov.
However, the influence of Q-VD-OPh on autophagy can vary depending on the cell type and experimental conditions. In human neutrophils, for example, Q-VD-OPh did not significantly alter autophagy plos.orgnih.gov. While there was a trend toward reduced total and phosphorylated mTOR in aged neutrophils, this was not statistically significant, and the ratios did not differ significantly between fresh, aged, or Q-VD-OPh-treated cells plos.orgnih.gov. LC3B-II, a marker of autophagosome formation, was also assessed, but the data did not indicate a significant alteration in autophagy in neutrophils treated with Q-VD-OPh plos.orgnih.gov.
Research exploring the crosstalk between autophagy and necroptosis suggests that components of the autophagy machinery can play a role in cell death regulation, potentially serving as a scaffold for necrosome formation nih.gov. Q-VD-OPh, by inducing necroptosis under certain conditions, might indirectly influence autophagy in this context tandfonline.comnih.gov. For instance, TNF-induced necroptosis in L929 fibroblasts treated with Q-VD-OPh was accompanied by early autophagy signaling events, although late autophagy might be inhibited tandfonline.com.
Studies using mouse dermal fibroblasts (MDFs) and HT-29 human colorectal cancer cells showed that activation of necroptosis, induced by TNF, a SMAC mimetic, and caspase inhibitors like Q-VD-OPh, resulted in the accumulation of the autophagy marker LC3B-II in an MLKL-dependent manner biologists.com. This accumulation was found to be due to an attenuation of autophagy following the translocation of activated MLKL to intracellular membranes, suggesting that while early markers of autophagy might appear, the degradative process is impaired during necroptosis biologists.com.
Data on Q-VD-OPh's Interaction with Autophagy:
| Cell Type | Treatment/Condition | Observed Effect on Autophagy | Key Markers/Proteins Assessed | Source |
| Human bile duct carcinoma (HuCC-T1) | Q-VD-OPh (+ Bafilomycin A1) | Increased LC3-II accumulation, suggesting autophagy activation/increased flux. Reduced PCNA level. | LC3-II, PCNA | frontiersin.org |
| Multiple myeloma cells | Q-VD-OPh | Increased autophagic flux and lysosomal fusion. Increased GFP-LC3 puncta and LC3-II levels. | GFP-LC3, LC3-II | nih.gov |
| Human neutrophils | Q-VD-OPh | Autophagy not significantly altered. Trend toward reduced total/phosphorylated mTOR (not statistically significant). | mTOR, p-mTOR, LC3B-II, p62 | plos.orgnih.gov |
| Murine L929 fibroblasts | TNF + Q-VD-OPh (TQ) | Accompanied by early autophagy signaling events (AMPK activation, ULK1/BECN1 phosphorylation), but late autophagy inhibited. | AMPK, ULK1, BECN1, ATG14, ATG16L1 | tandfonline.com |
| Mouse dermal fibroblasts (MDFs) | Necroptosis induction (TNF + SMAC mimetic + Q-VD-OPh) | Accumulation of LC3B-II due to attenuated autophagy following activated MLKL translocation. | LC3B-II, MLKL | biologists.com |
| HT-29 human colorectal cancer cells | Necroptosis induction (TNF + SMAC mimetic + Q-VD-OPh) | Accumulation of LC3B-II due to attenuated autophagy following activated MLKL translocation. | LC3B-II, MLKL | biologists.com |
In Vivo Research Findings and Disease Model Applications of Q Vd Oph
Neuroprotective Effects in Central Nervous System Pathologies
Studies utilizing in vivo models of neurological insults have demonstrated the neuroprotective efficacy of Q-VD-OPh, highlighting its ability to mitigate neuronal damage and improve functional outcomes.
Amelioration of Ischemic Brain Injury and Associated Programmed Cell Death
Ischemic brain injury, such as stroke, involves complex cascades leading to neuronal death, including programmed cell death pathways. In vivo research has shown that Q-VD-OPh can reduce ischemic brain damage and stroke-induced programmed cell death in various brain regions. apexbt.comjpp.krakow.plnih.govoncotarget.com
In murine models of ischemic acute renal failure, Q-VD-OPh inhibited caspase-1 activity, reduced IL-18 protein expression, and decreased neutrophil infiltration. selleckchem.comselleckchem.comarctomsci.com In a cerebral ischemia-reperfusion model in rats, pretreatment with Q-VD-OPh was found to suppress apoptosis. nih.gov Delayed administration of Q-VD-OPh following neonatal hypoxia-ischemia in mice also reduced brain injury. jpp.krakow.plkarger.com Specifically, delayed administration 12 and 36 hours after the insult decreased caspase-3 activity and diminished levels of pro-inflammatory chemokines CCL2 and CCL3. karger.com Long-term administration initiated 12 hours post-hypoxia-ischemia and continued for two weeks reduced total brain tissue loss when evaluated 16 weeks later. karger.com
Studies in mice subjected to cortical ischemia hypothesized that inhibiting caspase-mediated apoptosis with Q-VD-OPh might promote neural stem/progenitor cell (NSPC) survival in the ischemic cortex. oncotarget.com While Q-VD-OPh appeared to selectively interrupt the pro-inflammatory response after brain ischemia, it did not promote cortical neurogenesis, abolished the ischemia-induced increase in proliferation, and impaired ischemia-induced neural progenitor migration. oncotarget.com
Protective Actions Following Spinal Cord Trauma
Traumatic spinal cord injury (SCI) leads to secondary damage involving various cellular processes, including apoptosis. Q-VD-OPh has been investigated for its protective effects in animal models of SCI.
In a rat model of SCI induced by the weight-drop technique, Q-VD-OPh treatment significantly reduced the number of TUNEL-positive (apoptotic) cells in the injured spinal cord compared to trauma-created controls. nih.govresearchgate.net This reduction in apoptosis was observed at both 24 hours and 5 days post-injury. nih.govresearchgate.net Furthermore, treatment with Q-VD-OPh resulted in significantly better neurological function scores, assessed by techniques such as the inclined plane test and modified Tarlov's grading scale, compared to the trauma control group. nih.govresearchgate.netjournalagent.com These findings suggest that the antiapoptotic properties of Q-VD-OPh contribute to improved functional recovery after SCI in rats. nih.govresearchgate.net Broad spectrum caspase inhibitors, including Q-VD-OPh, have been shown to be effective in reducing trauma-induced apoptosis in rodent models of traumatic spinal cord injury. jpp.krakow.pljpp.krakow.pl
The following table summarizes the reduction in apoptotic cells observed in a rat SCI model:
| Group | Time Post-Trauma | Mean Apoptotic Cell Number (cells) |
| Trauma-Created Controls | 24 hours | 4.47 ± 0.35 |
| Q-VD-OPh-Treated Rats | 24 hours | 1.58 ± 0.33 |
| Trauma-Created Controls | 5 days | 4.35 ± 0.47 |
| Q-VD-OPh-Treated Rats | 5 days | 1.25 ± 0.34 |
Modulation of Neurodegenerative Processes (e.g., Tau Pathology in Alzheimer's Models)
Caspase activation is implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD). Q-VD-OPh has been explored for its potential to modulate neurodegenerative processes in in vivo models.
In TgCRND8 mice, an early-onset animal model for AD that exhibits caspase activation and cleavage of proteins like tau and amyloid precursor protein (APP), chronic treatment with Q-VD-OPh was investigated. nih.govnih.gov Analysis of 12-month-old TgCRND8 mice indicated activation of caspase-7 and cleavage of tau and APP. nih.govnih.gov A prophylactic study involving three-month-old TgCRND8 mice treated with Q-VD-OPh for three months showed that chronic treatment prevented caspase-7 activation. selleckchem.comarctomsci.comnih.govnih.govmedchemexpress.com Importantly, Q-VD-OPh treatment limited the pathological changes associated with tau, including caspase cleavage of tau. selleckchem.comarctomsci.comnih.govnih.govmedchemexpress.com While there was no apparent effect on extracellular amyloid-beta (Aβ) deposition, these findings suggest that targeting caspases with Q-VD-OPh may have therapeutic potential in modulating tau pathology in AD models. nih.govnih.govmedchemexpress.comresearchgate.net Caspase inhibitors, including Q-VD-OPh, have revealed neuroprotective roles in mouse models of neurodegenerative disorders like AD. jpp.krakow.pl
Attenuation of Neuroinflammatory Responses in Neurological Insults
Neuroinflammation is a significant component of various neurological insults and can contribute to secondary brain damage. Q-VD-OPh has demonstrated the ability to attenuate neuroinflammatory responses in in vivo models.
In a model of sarin-induced neuroinflammation in mice, Q-VD-OPh treatment attenuated the inflammatory response. researchgate.netnih.gov Administration of Q-VD-OPh following sarin (B92409) exposure reduced the levels of multiple cytokines and chemokines in brain regions sensitive to organophosphate exposure, such as the amygdala and hippocampus. researchgate.netnih.gov This attenuation of inflammatory markers was observed at both 2 and 14 days post-exposure. researchgate.netnih.gov In the context of cerebral ischemia-reperfusion injury, Q-VD-OPh has been identified as an inducer of necroptosis, and the NLRP3 inflammasome is involved in this process. nih.gov Inhibition of NLRP3 by glyburide (B1671678) suppressed the expression of NLRP3 inflammasome proteins and IL-1β, and reduced brain tissue damage. nih.gov Findings suggest that pretreatment with Q-VD-OPh suppresses apoptosis and induces necroptosis in this model. nih.gov Furthermore, in a neonatal hypoxia-ischemia model, delayed administration of Q-VD-OPh diminished the levels of pro-inflammatory chemokines CCL2 and CCL3. karger.com Caspases, including caspase-1, -3, -7, and -8, are involved in microglial activation and neurotoxicity, and Q-VD-OPh appears to selectively interrupt the pro-inflammatory response after brain ischemia. oncotarget.comkarger.comnih.govmdpi.com
Cardioprotective Efficacy in Myocardial Injury Models
Beyond the central nervous system, Q-VD-OPh has also been investigated for its protective effects in models of myocardial injury, particularly those involving programmed cell death of cardiac myocytes.
Prevention of Virus-Induced Cardiac Myocyte Apoptosis
Viral infections can lead to myocardial injury and dysfunction, often involving apoptosis of cardiac myocytes. In vivo studies have explored the ability of Q-VD-OPh to protect against this process.
In a model of virus-induced myocardial injury, caspase inhibition by Q-VD-OPh provided protection. selleckchem.comselleckchem.comarctomsci.com Specifically, Q-VD-OPh significantly protected cardiac myocytes from virus-induced apoptosis, leading to a significant reduction in caspase-3 activity in the affected tissue. selleckchem.comselleckchem.comarctomsci.comresearchgate.netnih.gov Studies quantifying apoptosis after viral infection in the presence of Q-VD-OPh showed a significant reduction in the levels of apoptosis compared to untreated infected cells. researchgate.netnih.gov This protective effect suggests that caspase-mediated apoptosis plays a role in the pathogenesis of virus-induced myocardial injury and can be targeted by Q-VD-OPh. researchgate.netnih.gov
Reduction of Caspase Activity in Myocardial Damage
Research has demonstrated that Q-VD-OPh can reduce caspase activity in models of myocardial damage. In a reovirus murine model of viral myocarditis, Q-VD-OPh treatment resulted in a significant reduction in myocardial injury scores compared to untreated infected mice. Specifically, Q-VD-OPh led to a 60% reduction in the myocardial lesion score (from 2.9 ± 0.3 to 1.2 ± 0.2) asm.org. This protective effect was associated with a significant decrease in apoptosis, as measured by active caspase-3 staining asm.org. In vitro studies using cardiac myocytes also showed that Q-VD-OPh significantly protected cells from virus-induced apoptosis, with a 50% reduction in apoptosis levels compared to untreated infected cells at 48 hours post-infection asm.org.
Table 1: Effect of Q-VD-OPh on Myocardial Injury in a Murine Model of Viral Myocarditis
| Treatment Group | Myocardial Lesion Score (Mean ± SEM) | Reduction in Lesion Score (%) |
| Untreated Infected Mice | 2.9 ± 0.3 | - |
| Q-VD-OPh Treated Mice | 1.2 ± 0.2 | 60 |
(Data derived from asm.org)
Renoprotective Outcomes in Acute Kidney Injury Models
Q-VD-OPh has shown renoprotective effects in models of acute kidney injury (AKI), particularly in the context of ischemia-reperfusion (I/R) injury.
Inhibition of Ischemia-Reperfusion Induced Acute Renal Failure
In mouse models of ischemic acute renal failure (ARF), Q-VD-OPh has been shown to inhibit caspase-1 activity selleckchem.com. This inhibition is associated with a reduction in the severity of I/R-induced AKI selleckchem.com. Ischemia-reperfusion injury is a significant cause of AKI and is characterized by renal inflammation and tissue damage, including cell death in kidney tubules scielo.br.
Modulation of Pro-inflammatory Cytokine Expression and Immune Cell Infiltration
Beyond caspase inhibition, Q-VD-OPh influences the inflammatory response in AKI models. In ischemic ARF in mice, Q-VD-OPh treatment inhibited IL-18 protein expression and prevented neutrophil infiltration in the kidney selleckchem.comresearchgate.net. Pro-inflammatory cytokines like IL-1β and IL-18 are known to be involved in the pathogenesis of AKI, and immune cell infiltration, particularly neutrophils and macrophages, contributes to tissue damage researchgate.netmdpi.comfrontiersin.orgmdpi.comfrontiersin.org. The ability of Q-VD-OPh to modulate these aspects of the inflammatory response suggests a broader protective mechanism in AKI beyond direct anti-apoptotic effects researchgate.net.
Immunological and Infectious Disease Research Paradigms
Q-VD-OPh has been explored in the context of immunological disorders and infectious diseases, particularly in models of retroviral infection.
Impact on Retroviral Infection Progression (e.g., SIV Infection)
Studies in simian immunodeficiency virus (SIV)-infected rhesus macaques (RMs), a model for HIV infection, have demonstrated that Q-VD-OPh can impact disease progression. Administration of Q-VD-OPh during the acute phase of SIV infection was associated with reduced levels of T cell death nih.govscience.govresearchgate.net. Although therapy was limited to the acute phase, Q-VD-OPh-treated RMs exhibited lower levels of both viral load and cell-associated SIV DNA compared to control SIV-infected RMs throughout the chronic phase of infection, and the development of AIDS was prevented science.govresearchgate.net. This suggests that early intervention with a caspase inhibitor can have long-lasting effects on viral control and disease outcome in this model science.govresearchgate.net. Q-VD-OPh's ability to inhibit HIV infection has also been noted selleckchem.comclinisciences.comselleckchem.commedchemexpress.com.
Preservation of Lymphocyte Populations in Infected Preclinical Models
A crucial finding in the SIV-infected RM model was the preservation of lymphocyte populations following Q-VD-OPh treatment. The treatment was associated with the preservation of the CD4+/CD8+ T cell ratio in lymphoid organs and in the gut, as well as the maintenance of memory CD4+ T cells nih.govscience.govresearchgate.net. Apoptosis is considered a key mechanism responsible for CD4+ T cell depletion and immune dysfunction during HIV/SIV infection nih.govscience.govresearchgate.netmdpi.comnih.gov. By inhibiting T cell death, Q-VD-OPh helped maintain the pool of memory CD4+ T cells and supported the activation of specific effector CD4+ T cells, associated with the expression of cytotoxic molecules nih.gov. Immunophenotypical analysis revealed that the preventive effect on apoptosis occurred mainly within the effector memory CD4+ T cell population nih.gov.
Table 2: Effects of Q-VD-OPh Treatment During Acute SIV Infection in Rhesus Macaques
| Outcome | Effect of Q-VD-OPh Treatment |
| T cell death levels | Reduced |
| CD4+/CD8+ T cell ratio | Preservation in lymphoid organs and gut |
| Memory CD4+ T cells | Maintenance |
| Specific CD4+ T cell response | Increased, associated with cytotoxic molecule expression |
| Viral load | Lower levels throughout the chronic phase (compared to control) |
| Cell-associated SIV DNA | Lower levels throughout the chronic phase (compared to control) |
| Progression to AIDS | Prevented |
(Data derived from nih.govscience.govresearchgate.net)
Investigation in Other Preclinical Disease Models
Beyond its established role as a pan-caspase inhibitor, Q-VD-OPh has demonstrated effects in a range of preclinical disease models, highlighting the involvement of caspase-mediated pathways in their pathogenesis. nih.gov
Liver Damage in Hepatitis C Models
Studies in models of Hepatitis C virus (HCV) infection have indicated that Q-VD-OPh can mitigate liver damage. Hepatocyte apoptosis is a significant factor in the progression of liver fibrosis, cirrhosis, and liver cancer associated with chronic HCV infection. microbiologyresearch.org In vitro studies using replication-defective recombinant adenoviruses expressing HCV proteins (rAdHCV) in human and mouse hepatocytes showed increased levels of apoptotic markers. Treatment with Q-VD-OPh improved cell viability and reduced levels of cleaved PARP, a marker of caspase activity, in these infected cells. microbiologyresearch.orgresearchgate.net These findings suggest that HCV-induced cell death involves both apoptosis and necroptosis and that inhibiting caspases with compounds like Q-VD-OPh can offer protection against HCV-induced liver injury. microbiologyresearch.orgresearchgate.net
Data Table: Effects of Q-VD-OPh on Apoptotic Markers in HCV Models
| Cell Type | Infection Model | Treatment | Effect on Cell Viability | Effect on Cleaved PARP |
| Huh7 | rAdHCV | Q-VD-OPh | Improved | Reduced |
| PMoH | rAdHCV | Q-VD-OPh | Improved | Reduced |
| PHH | rAdHCV | Q-VD-OPh | Improved | Not specified |
Note: PMoH: primary mouse hepatocytes, PHH: primary human hepatocytes, rAdHCV: replication-defective recombinant adenoviruses expressing HCV proteins.
Attenuation of Arthritis Progression
Research suggests that caspases play a role in the pathogenesis of osteoarthritis (OA), a common joint disease. nih.govresearchgate.net Studies using caspase inhibitors, including Q-VD-OPh, in in vitro models of chondrogenic cells have shown that these inhibitors can impact the expression of genes associated with OA development. researchgate.net While direct in vivo studies specifically detailing Q-VD-OPh's effects on attenuating arthritis progression were not extensively found within the provided context, the implication from studies on caspase inhibition in cartilage models is that targeting caspases could be a potential therapeutic avenue for arthritis. nih.govresearchgate.net Separately, an IAP antagonist, which can interact with caspase pathways, demonstrated anti-inflammatory effects in an antigen-induced arthritis model in mice. ahajournals.org
Mitigation of Graft-Versus-Host Disease Manifestations
Graft-versus-host disease (GVHD) is a complication that can occur after an allogeneic transplant. Studies in murine models of GVHD have investigated the role of apoptosis in this disease. Inhibition of caspase activity by Q-VD-OPh has been shown to prevent the increase in apoptosis of alloreactive donor T cells induced by certain compounds. nih.gov Furthermore, this inhibition of apoptosis by Q-VD-OPh abolished the ability of such compounds to arrest GVHD in these models. nih.gov This indicates that caspase-mediated apoptosis of donor T cells contributes to the pathology of GVHD, and caspase inhibition can mitigate its manifestations. nih.gov
Data Table: Effect of Q-VD-OPh on Apoptosis and GVHD in a Murine Model
| Treatment Group | Apoptosis of Alloreactive Donor T Cells | Ability to Arrest GVHD |
| Compound X + Vehicle | Increased | Arrested |
| Compound X + Q-VD-OPh | Prevented Increase | Abolished |
Note: Compound X refers to a compound used in the study to induce apoptosis of alloreactive T cells.
Modulation of Pathological Processes in Marfan's Syndrome Models
Marfan syndrome is a genetic disorder affecting connective tissue, often leading to aortic root aneurysms. science.govnih.govthieme-connect.com Increased apoptosis, particularly of smooth muscle cells (SMCs), in the aortic wall is believed to play a role in aneurysm development in Marfan syndrome. science.govnih.govthieme-connect.com In a Marfan mouse model (Fbn1C1039G/+), treatment with the pan-caspase inhibitor Q-VD-OPh led to a significant reduction in aneurysm size and decreased extracellular matrix degradation in the aortic wall compared to control mice. science.govnih.govthieme-connect.com In vitro studies using SMCs from this model showed that apoptotic SMCs had increased elastolytic potential, largely due to caspase activity. science.govnih.gov These findings suggest that caspase inhibition can attenuate aneurysm development in Marfan syndrome models by reducing SMC apoptosis and subsequent extracellular matrix degradation. science.govnih.govthieme-connect.com
Data Table: Effects of Q-VD-OPh in a Marfan Mouse Model (Fbn1C1039G/+)
| Treatment Group | Aneurysm Size | Extracellular Matrix Degradation |
| Vehicle Control | Increased | Increased |
| Q-VD-OPh | Significantly Reduced | Decreased |
Anti-leukemia Effects in Acute Myeloid Leukemia Models
Q-VD-OPh has shown anti-leukemia effects in models of acute myeloid leukemia (AML). nih.govnih.govmdpi.com Studies using AML blasts from patients have demonstrated that Q-VD-OPh can induce cell differentiation. nih.govnih.gov Furthermore, it can enhance the differentiation of AML blasts when combined with vitamin D derivatives. nih.govnih.gov Q-VD-OPh alone was also capable of increasing the expression of differentiation markers in these AML blasts. nih.gov The cell death induced by certain combination treatments, such as venetoclax (B612062) and valproic acid, in AML cell lines was shown to be primarily apoptosis-dependent, as it was significantly blocked by Q-VD-OPh. mdpi.com This indicates that caspase-dependent apoptosis is a key mechanism of cell death in response to some therapeutic approaches in AML, and caspase inhibition can interfere with this process. mdpi.com
Data Table: Effects of Q-VD-OPh on AML Blasts
| Treatment | Effect on Cell Differentiation | Effect on Differentiation Markers | Effect on Cell Death (in combination) |
| Q-VD-OPh alone | Induced | Increased | Blocked (with venetoclax/VPA) |
| Q-VD-OPh + Vitamin D analogs | Enhanced | Increased | Not specified |
Note: VPA: Valproic Acid.
Comparative Efficacy and Advantages of Q Vd Oph in Research
Comparative Apoptosis Inhibition Potency Against Established Inhibitors (e.g., ZVAD-fmk, Boc-D-fmk)
Research indicates that Q-VD-OPh is significantly more effective in preventing apoptosis than commonly used inhibitors such as ZVAD-fmk and Boc-D-fmk. researchgate.netapexbt.comapexbt.comclinisciences.coma2s.co.il This enhanced potency has been demonstrated across various cell types and species, including human, mouse, and rat cells. apexbt.coma2s.co.ilisciii.esnovusbio.com Q-VD-OPh effectively inhibits apoptosis mediated by the three major apoptotic pathways: caspase 9/3, caspase 8/10, and caspase 12. researchgate.netapexbt.comapexbt.coma2s.co.il
Studies have shown that Q-VD-OPh can completely suppress apoptosis induced by agents capable of causing substantial cell death rapidly. apexbt.comapexbt.coma2s.co.il For instance, it protected against significant apoptosis induced by actinomycin (B1170597) D. apexbt.comapexbt.coma2s.co.il In cell-free systems, Q-VD-OPh has demonstrated superior efficacy in blocking caspase-3 and caspase-7 mediated PARP cleavage compared to Z-VAD-FMK. jci.org Furthermore, Q-VD-OPh was found to inhibit caspase-1 activity more efficiently than Z-VAD-FMK in a cell-free system. jci.org
While Z-VAD-FMK and Boc-D-fmk may not delay or abrogate cell death in certain contexts, such as serum-deprived primary cortical neurons, Q-VD-OPh has been shown to rescue a significant percentage of these neurons, preserving mitochondrial membrane potential, nuclear morphology, and plasma membrane integrity. researchgate.net
Q-VD-OPh inhibits recombinant caspases 1, 3, 8, and 9 with IC50 values typically ranging from 25 to 400 nM. apexbt.comapexbt.comclinisciences.coma2s.co.ilbpsbioscience.comkamiyabiomedical.comrndsystems.comnih.gov It also inhibits caspases 7, 10, and 12, with an IC50 of 48 nM for caspase-7 and 25-400 nM for caspases 10 and 12 in some reports. clinisciences.combpsbioscience.com Full inhibition of caspase-3 and -7 activity has been observed at concentrations as low as 0.05 µM. clinisciences.comresearchgate.net
The following table summarizes some comparative inhibition data:
| Inhibitor | Target Caspases | IC50 Range (nM) | Comparative Efficacy vs. ZVAD-fmk/Boc-D-fmk |
| Q-VD-OPh | 1, 3, 8, 9 | 25 - 400 | Significantly more effective |
| Q-VD-OPh | 7, 10, 12 | 48 (Caspase-7), 25-400 (Caspase-10, 12) | Equally effective in inhibiting pathways |
| ZVAD-fmk | Broad-spectrum | - | Less effective |
| Boc-D-fmk | Broad-spectrum | - | Less effective |
Enhanced Cellular Permeability and Stability Profile for Research Applications
Q-VD-OPh is characterized by enhanced cellular permeability, which is attributed in part to the quinolyl and phenoxy moieties in its structure. kamiyabiomedical.comnih.gov This cell permeability allows it to effectively reach intracellular targets, including caspases, and inhibit apoptosis in various cell-based assays. novusbio.combpsbioscience.comrndsystems.comhellobio.com
In addition to enhanced permeability, Q-VD-OPh demonstrates superior stability, particularly in aqueous environments, compared to FMK-based caspase inhibitors. bpsbioscience.comsigmaaldrich.com The solid form of Q-VD-OPh is stable for extended periods when stored desiccated at -20°C. kamiyabiomedical.comrndsystems.comnovusbio.com Stock solutions prepared in DMSO are also stable for several months when stored at -20°C, although repeated freeze-thaw cycles should be avoided. kamiyabiomedical.comrndsystems.combdbiosciences.com This stability ensures reliable performance in research applications.
The structural design of Q-VD-OPh, specifically the replacement of the fluoromethyl ketone (FMK) group with the 2,6-difluorophenoxy (OPH) group, contributes to its improved properties, including cell permeability and stability. kamiyabiomedical.comnovusbio.com
Reduced Off-Target Effects and Enhanced Specificity Profile as a Research Reagent
A significant advantage of Q-VD-OPh is its reduced off-target effects and enhanced specificity for caspases compared to earlier generations of inhibitors like FMK inhibitors. researchgate.netbpsbioscience.comkamiyabiomedical.comhellobio.combdbiosciences.comjpp.krakow.pl While FMK inhibitors can affect other cysteine proteases, Q-VD-OPh exhibits increased selectivity for the caspase family. hellobio.combdbiosciences.comjpp.krakow.pl This enhanced specificity makes Q-VD-OPh a more precise tool for investigating caspase-dependent processes in research.
The non-toxic nature of Q-VD-OPh, even at high concentrations, further contributes to its utility as a research reagent, as it minimizes the risk of confounding results due to inhibitor-induced toxicity. researchgate.netapexbt.comapexbt.comclinisciences.coma2s.co.ilisciii.eskamiyabiomedical.comrndsystems.comnih.govresearchgate.nethellobio.comsigmaaldrich.combdbiosciences.comnih.govnih.gov The non-toxicity is primarily attributed to the 2,6-difluorophenoxy methyl (OPh) group. isciii.eskamiyabiomedical.comhellobio.com
Studies have shown that Q-VD-OPh does not cross-react with cathepsins or calpains, further highlighting its specificity for caspases. hellobio.com This focused activity allows researchers to more confidently attribute observed effects to caspase inhibition.
Distinct Advantages in Specific Experimental Systems
Q-VD-OPh offers distinct advantages in various experimental systems. Its cell permeability and ability to cross the blood-brain barrier make it particularly useful for in vivo studies investigating caspase-mediated events in the central nervous system. clinisciences.comisciii.esbpsbioscience.comkamiyabiomedical.comrndsystems.comnih.govresearchgate.netjpp.krakow.pl
In models of neurological disorders such as Alzheimer's disease and Huntington's disease, Q-VD-OPh has shown neuroprotective effects by inhibiting caspase activation and reducing neuronal loss. isciii.esjpp.krakow.plnih.gov It has also demonstrated efficacy in reducing brain injury in models of neonatal hypoxia-ischemia and stroke. isciii.esresearchgate.netnih.gov
Q-VD-OPh has been successfully used to inhibit apoptosis in a wide range of cell types and species. a2s.co.ilisciii.esnovusbio.com Its effectiveness in preventing terminal caspase activation, substrate cleavage (such as PARP-1), and DNA ladder formation makes it a valuable tool for studying the biochemical hallmarks of apoptosis. apexbt.comclinisciences.coma2s.co.il
Furthermore, Q-VD-OPh has been utilized in studies exploring the role of caspases in processes beyond apoptosis, such as cell differentiation. clinisciences.comresearchgate.nettandfonline.com For instance, it has been shown to induce differentiation of AML blasts and enhance vitamin D-induced cell differentiation in these cells. clinisciences.comresearchgate.net
The stability of Q-VD-OPh in solution for several months and its effectiveness in culture for at least 2.5 days are advantageous for long-term cell culture experiments. apexbt.com Its ability to be used at relatively low concentrations while maintaining high effectiveness and low toxicity makes it a cost-effective option for certain research applications. apexbt.comapexbt.com
The following table summarizes some specific experimental systems where Q-VD-OPh has shown distinct advantages:
| Experimental System | Observed Advantage of Q-VD-OPh |
| In vivo neurological studies | Ability to cross the blood-brain barrier, neuroprotective effects, reduced brain injury. clinisciences.comisciii.esbpsbioscience.comkamiyabiomedical.comrndsystems.comnih.govresearchgate.netjpp.krakow.plnih.govnih.gov |
| Various cell types and species | Effective inhibition of apoptosis across human, mouse, and rat cells. apexbt.coma2s.co.ilisciii.esnovusbio.com |
| Studies of apoptosis hallmarks | Prevention of terminal caspase activation, substrate cleavage, and DNA fragmentation. apexbt.comclinisciences.coma2s.co.il |
| Investigations of cell differentiation | Induction and enhancement of differentiation in AML blasts. clinisciences.comresearchgate.net |
| Long-term cell culture experiments | Stability in solution and effectiveness in culture for extended periods. apexbt.com |
Advanced Research Topics and Interacting Molecular Pathways Involving Q Vd Oph
Deeper Exploration of Autophagy-Apoptosis Interplay in the Presence of Q-VD-OPh
Q-VD-OPh (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a potent, irreversible pan-caspase inhibitor that effectively blocks apoptosis. researchgate.netwright.edu Caspases, the primary executioners of apoptosis, are also known to interact with the autophagy machinery, creating a complex crosstalk between these two fundamental cellular processes. The application of Q-VD-OPh provides a unique tool to dissect this interplay by specifically silencing the apoptotic cascade.
Caspases can directly cleave essential autophagy-related proteins (Atg), thereby inhibiting autophagy. For instance, studies have shown that caspase-3 can cleave Beclin-1, a key component in the initiation of autophagy, which in turn blocks autophagic activity and promotes the pro-apoptotic stimulus. mdpi.com By preventing caspase activation, Q-VD-OPh can theoretically preserve the function of these autophagy proteins and allow the autophagic process to proceed or even become enhanced as a survival mechanism in the absence of apoptosis.
However, the effect of Q-VD-OPh on autophagy is highly context-dependent and varies between cell types and the nature of the cellular stress. In human neutrophils, for example, treatment with Q-VD-OPh did not significantly alter autophagy levels, suggesting that in these cells, the two pathways may operate in parallel without direct mechanistic links under the studied conditions. plos.orgnih.gov
Conversely, inhibiting caspases with Q-VD-OPh can shift the cell death modality from apoptosis to other forms, such as necroptosis, a regulated form of necrosis. nih.govresearchgate.net This switch is particularly relevant as necroptosis and autophagy are also intricately linked. In some models, such as cerebral ischemia-reperfusion injury, Q-VD-OPh has been identified as an inducer of necroptosis while suppressing apoptosis. nih.gov This highlights that blocking the apoptotic pathway with Q-VD-OPh does not simply halt cell death but can reroute it through alternative pathways that are themselves in communication with the autophagic machinery.
The table below summarizes key findings on the interaction between apoptosis and autophagy when caspase activity is inhibited.
| Interacting Protein | Role in Apoptosis/Autophagy | Effect of Caspase Activity | Potential Consequence of Q-VD-OPh Treatment |
| Beclin-1 | Essential for autophagy initiation. | Cleaved and inactivated by caspases (e.g., Caspase-3). mdpi.com | Prevents cleavage, potentially preserving or promoting autophagy. |
| Caspase-8 | Initiator caspase in extrinsic apoptosis; also shown to be involved in autophagy. nih.gov | Can cleave autophagy substrates like Atg3 and Beclin-1. | Inhibition may prevent substrate cleavage, altering the autophagic response. |
| RIPK1/RIPK3 | Key kinases in the necroptosis pathway. | Activity can be suppressed by Caspase-8 cleavage. | Inhibition of Caspase-8 by Q-VD-OPh can unleash RIPK1/RIPK3 activity, promoting necroptosis. nih.govacs.org |
Effects on Cell Adhesion and Membrane Functional Integrity
Research has demonstrated that Q-VD-OPh can influence cellular physical properties, including adhesion and the functional integrity of the plasma membrane, primarily by inhibiting the downstream effects of caspase activation during apoptosis.
During apoptosis, caspases cleave numerous cellular substrates, including proteins responsible for maintaining the cytoskeleton and cell adhesion structures. This leads to characteristic morphological changes, such as cell shrinkage, rounding, and detachment from the extracellular matrix. Studies using the JURL-MK1 cell line showed a drug-induced loss of cellular adhesivity to fibronectin, which could be inhibited by Q-VD-OPh. nih.gov This indicates that the compound can prevent the caspase-mediated dismantling of adhesion complexes.
Similarly, the loss of plasma membrane integrity is a hallmark of late-stage apoptosis and other forms of cell death. The functional integrity of the cell membrane can be assessed using methods like the Trypan blue exclusion test, where compromised membranes allow the dye to enter the cell. In multiple studies, Q-VD-OPh has been shown to prevent the disruption of cell membrane functionality, thereby reducing the number of Trypan blue-positive cells. nih.govresearchgate.net This protective effect underscores its ability to halt the execution phase of apoptosis before the catastrophic loss of membrane integrity occurs.
The effects of Q-VD-OPh on these cellular properties are dose-dependent, as detailed in the following table based on research in JURL-MK1 and HL60 cell lines. nih.gov
| Cellular Process | Apoptosis Inducer(s) | Effective Q-VD-OPh Concentration | Outcome |
| Caspase-3/-7 Activity | Imatinib mesylate, SAHA | 0.05 µM | Full inhibition of activity. nih.gov |
| DNA Fragmentation | Imatinib mesylate, SAHA | 2 µM | Prevention of DNA fragmentation. nih.gov |
| Membrane Integrity | Imatinib mesylate, SAHA | 2 µM | Prevention of membrane functionality disruption (Trypan blue exclusion). nih.gov |
| Cellular Adhesivity | Imatinib mesylate | 10 µM | Inhibition of drug-induced loss of adhesivity to fibronectin. nih.gov |
Modulation of Specific Intracellular Signaling Cascades (e.g., HPK1-cJun Signaling)
Beyond its direct role in blocking cell death, Q-VD-OPh can modulate specific intracellular signaling pathways, revealing non-apoptotic functions of caspases. A notable example is its effect on the Hematopoietic Progenitor Kinase 1 (HPK1)-cJun signaling pathway, particularly in the context of acute myeloid leukemia (AML).
HPK1 is a negative regulator of T-cell receptor signaling and is involved in various cellular processes, including differentiation. researchgate.netnih.gov In some AML cells, full-length HPK1 (FL-HPK1) is cleaved, and this cleavage is associated with resistance to differentiation-inducing therapies. researchgate.net Research has shown that Q-VD-OPh can prevent the cleavage of HPK1. researchgate.netresearchgate.net This action increases the protein levels of FL-HPK1, which in turn enhances downstream signaling through targets like c-Jun, a transcription factor involved in monocytic differentiation. researchgate.net
In studies on 1,25D-resistant AML cells, treatment with Q-VD-OPh, especially in combination with differentiation enhancers, led to reduced levels of the cleaved HPK1 fragment (HPK1-C) and a corresponding increase in FL-HPK1 and c-Jun expression. researchgate.netresearchgate.net This modulation of the HPK1 pathway was correlated with an enhanced expression of monocytic differentiation markers such as CD11b and CD14. researchgate.net These findings suggest that caspases play a role in regulating the HPK1 signaling axis and that their inhibition by Q-VD-OPh can shift the cellular outcome from apoptosis towards differentiation.
The table below summarizes the observed effects of Q-VD-OPh on the HPK1-cJun signaling pathway in AML cells.
| Cell Line / Sample Type | Treatment | Effect on HPK1 | Effect on c-Jun | Outcome |
| 40AF AML Cells | Q-VD-OPh (alone or with DCS) | Increased full-length HPK1; Reduced cleaved HPK1. researchgate.netresearchgate.net | Correlated increase in expression. researchgate.net | Enhanced expression of differentiation markers (CD11b, CD14). researchgate.net |
| Primary AML Blasts | Q-VD-OPh (alone or with VDDs) | Increased full-length HPK1 protein levels. researchgate.net | Not specified | Increased cell differentiation in a context-dependent manner. researchgate.net |
Utility in Advanced Cell Culture Techniques (e.g., Challenging Cell Line Revival)
The potent anti-apoptotic properties of Q-VD-OPh make it a valuable tool in advanced cell culture applications, particularly for maintaining the viability of sensitive or short-lived cells and improving recovery from cellular stress. nih.govisciii.es
Many primary cells, such as human neutrophils, have a very short lifespan in vitro due to a constitutive apoptosis program. plos.orgnih.gov Standard culture conditions lead to their rapid demise, limiting experimental possibilities. The addition of Q-VD-OPh to the culture medium has been shown to markedly prolong the lifespan and functional capacity of these cells. For instance, a single treatment with Q-VD-OPh was sufficient to prevent the apoptosis of human neutrophils for at least five days, as confirmed by the analysis of nuclear morphology, DNA fragmentation, and caspase activity. plos.orgnih.gov During this extended period, the neutrophils maintained key functions like phagocytosis, chemotaxis, and NADPH oxidase activity. nih.gov
This utility extends to other challenging cell types, including primary neurons, which are highly susceptible to apoptosis induced by stress or deprivation of growth factors. Studies have demonstrated that Q-VD-OPh can significantly increase the survival of cultured neurons subjected to various stressors. isciii.es
Furthermore, Q-VD-OPh can be used in the process of reviving cell lines from cryopreservation. The freeze-thaw cycle is a significant stressor that can induce apoptosis and reduce post-thaw viability. Incorporating a pan-caspase inhibitor like Q-VD-OPh during the initial recovery phase can help suppress this stress-induced apoptosis, leading to a higher yield of viable cells and more successful culture initiation. Its low toxicity at effective concentrations makes it superior to older generations of caspase inhibitors for these applications. researchgate.netwright.edu
| Application Area | Cell Type | Benefit of Q-VD-OPh | Finding |
| Extending Lifespan | Human Neutrophils | Prolongs viability and function in vitro. | Prevented apoptosis and maintained function for at least 5 days. plos.orgnih.gov |
| Neuroprotection | Primary Rat Neurons | Increases survival after experimentally induced stress. | Delayed neuronal death and produced the greatest increase in cell survival after heat stress. isciii.es |
| Post-Cryopreservation Recovery | General Cell Lines | Improves viability after freeze-thaw cycle. | Suppresses stress-induced apoptosis, leading to higher recovery rates. |
Future Directions and Emerging Research Frontiers for Q Vd Oph
Further Elucidation of Undiscovered Mechanisms of Action
While Q-VD-OPh is primarily known for its potent and broad-spectrum inhibition of caspases, research suggests potential mechanisms of action beyond this canonical role. nih.govresearchgate.net Future studies are needed to fully characterize these additional pathways. For instance, investigations into its effects on other protease families or its potential modulation of non-apoptotic cell death pathways like necroptosis or pyroptosis are areas of active exploration. researchgate.netplos.orgnih.gov Although pan-caspase inhibition is sufficient to prevent apoptosis and pyroptosis, the precise fate of Q-VD-OPh-treated cells and the involvement of other death mechanisms warrant further investigation. plos.org Some studies indicate that Q-VD-OPh might influence inflammatory responses, potentially through mechanisms independent of direct caspase inhibition. oncotarget.comnovusbio.com Understanding these undiscovered mechanisms will provide a more comprehensive picture of Q-VD-OPh's biological effects and inform its application in complex disease models.
Exploration of Novel Research Applications Beyond Canonical Apoptosis Inhibition
The utility of Q-VD-OPh is expanding beyond its traditional use as a simple apoptosis inhibitor in cell death studies. Emerging research frontiers involve exploring its application in modulating cellular processes where caspases play non-apoptotic roles. Caspases are known to be involved in various cellular functions, including differentiation, proliferation, and inflammation. researchgate.net
Studies have shown that Q-VD-OPh can influence processes like macrophage differentiation and function, suggesting potential applications in studying immune responses and inflammatory diseases. mdpi.com For example, Q-VD-OPh prevented the acquisition of a specific phenotype in CSF1-treated monocytes and promoted the expression of certain cell surface markers. mdpi.com It has also been observed to decrease cytosolic reactive oxygen species (ROS) levels in these cells. mdpi.com
Furthermore, Q-VD-OPh has shown promise in facilitating transfection efficiency by blocking apoptosis induced during the lipofection process, indicating a potential application in gene delivery and cell engineering techniques. researchgate.net Its ability to sustain the viability and function of short-lived cells like neutrophils in vitro for extended periods also opens avenues for using Q-VD-OPh-treated cells in various research methodologies that require longer incubation times. plos.orgnih.gov
The potential for Q-VD-OPh in host-directed immunotherapy against bacterial infections, such as MRSA, is another emerging area. qedbio.com By reducing apoptosis of immune cells like neutrophils and monocytes, Q-VD-OPh could potentially enhance the host's ability to fight infection. qedbio.com
Design and Synthesis of Next-Generation Inhibitors Inspired by Q-VD-OPh's Structure
Q-VD-OPh is considered a "next-generation" caspase inhibitor due to its improved properties compared to earlier compounds like Z-VAD-fmk, including higher potency, better cell permeability, and lower toxicity. apexbt.comnovusbio.comcaymanchem.combdbiosciences.com Its structure, featuring a quinolyl group at the N-terminus and a difluorophenoxy (OPh) group at the C-terminus, contributes to these advantages. nih.govoncotarget.com
The success of Q-VD-OPh serves as a foundation for the rational design and synthesis of even more refined caspase inhibitors. Future research in this area focuses on developing compounds with enhanced specificity for particular caspases, improved pharmacokinetic profiles, and potentially novel mechanisms of action. researchgate.netjpp.krakow.pl Modifications to the quinolyl and OPh moieties, as well as the peptide sequence, could lead to inhibitors with tailored properties for specific research questions or therapeutic targets. The aim is to create tools that offer even greater control and precision in modulating caspase activity and related pathways.
Contribution to Understanding Fundamental Apoptosis-Related Pathophysiology
Q-VD-OPh remains a crucial tool for dissecting the role of apoptosis in the pathogenesis of various diseases. By inhibiting caspase activity, researchers can delineate the extent to which apoptotic cell death contributes to tissue damage, organ dysfunction, and disease progression. nih.govresearchgate.net
Studies utilizing Q-VD-OPh have provided valuable insights into the involvement of apoptosis in conditions such as stroke, spinal cord injury, and aortic aneurysms. nih.govresearchgate.netisciii.esnih.gov It has been used to demonstrate the contribution of apoptosis to neuronal loss after cerebral hypoxia-ischemia and to assess the effectiveness of caspase inhibition in reducing tissue damage and improving functional recovery in animal models. researchgate.netisciii.eskarger.com
Furthermore, Q-VD-OPh has been instrumental in understanding the interplay between apoptosis and other cellular processes in disease contexts. For example, it has been used to investigate the relationship between apoptosis and inflammation, as well as the potential for apoptosis to trigger other events like macromolecular translocation across epithelial barriers. oncotarget.comfrontiersin.org
Future research will continue to leverage Q-VD-OPh to explore the complex roles of caspases and apoptosis in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. nih.govcaymanchem.comjpp.krakow.plbiorxiv.org Its use in conjunction with other research techniques and in increasingly sophisticated disease models will contribute significantly to unraveling the fundamental mechanisms underlying apoptosis-related pathophysiology and identifying potential therapeutic targets.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Q-VD-OPh | 11237609 |
| Q-VD-OPh hydrate | 24794416 |
Data Table Example (Illustrative - data points would come from specific studies)
While the search results provide qualitative data on the effects of Q-VD-OPh, a quantitative data table would require extracting specific numerical data from experimental results presented in primary research articles. Below is an illustrative example of how a data table could be presented if specific quantitative data were available and suitable for aggregation.
| Study Model (Example) | Apoptosis Induction Method (Example) | Q-VD-OPh Concentration/Dose (Example) | Measured Outcome (Example: % Apoptosis) | Q-VD-OPh Effect (Example: % Apoptosis Reduction) |
| Jurkat Cells | Camptothecin (20 µM) | 20 µM | ~37% | ~36% reduction (to ~1%) |
| Neonatal Rat Stroke | Hypoxia-Ischemia | 1 mg/kg i.p. | ~24.3% infarct volume | ~11.7% reduction (to ~12.6%) |
Conclusion
Synthesis of Q-VD-OPh's Impact on Academic Apoptosis Research
Q-VD-OPh has made a substantial impact on academic apoptosis research primarily through its enhanced effectiveness and reduced toxicity compared to previous broad-spectrum caspase inhibitors, such as ZVAD-fmk. Studies have demonstrated that Q-VD-OPh is significantly more effective in preventing apoptosis across various cell types and species, including human, mouse, and rat models. apexbt.comresearchgate.net This increased efficacy allows for a more complete inhibition of caspase activity, providing clearer insights into caspase-dependent cell death pathways.
Furthermore, a key advantage highlighted in academic research is the significantly reduced toxicity of Q-VD-OPh, even at concentrations higher than those typically used for inhibition. apexbt.comresearchgate.netrndsystems.com This contrasts with the cytotoxicity observed with some earlier inhibitors, which could complicate experimental interpretations. The favorable toxicity profile of Q-VD-OPh has enabled researchers to conduct longer-term experiments and study apoptotic processes in more sensitive systems without the confounding effects of inhibitor-induced cell damage. apexbt.comrndsystems.comnih.gov
Q-VD-OPh functions as a cell-permeable, irreversible inhibitor that binds to the catalytic site of activated caspases. rndsystems.comnovusbio.com It has been shown to inhibit a wide range of caspases, including caspases-1, -3, -8, -9, -10, and -12, with IC50 values typically ranging from 25 to 400 nM for several key caspases. rndsystems.combpsbioscience.com This broad specificity makes it a versatile tool for inhibiting multiple apoptotic pathways simultaneously. apexbt.comresearchgate.netrndsystems.com
The effectiveness of Q-VD-OPh in preventing apoptosis induced by various stimuli, such as actinomycin (B1170597) D, has been well-documented in academic settings. apexbt.com Its ability to prevent terminal caspase activation, substrate cleavage, and DNA ladder formation underscores its utility in confirming caspase-mediated cell death. apexbt.com
Broader Implications for Cell Death Pathway Understanding and Research Tool Development
The use of Q-VD-OPh has had broader implications for understanding cell death pathways and for the development of research tools. By effectively inhibiting multiple caspase pathways, Q-VD-OPh allows researchers to delineate the contribution of caspase-dependent apoptosis in various biological processes and disease states. apexbt.comresearchgate.netrndsystems.comnih.gov Its effectiveness across the major apoptotic pathways, including those mediated by caspase 9/3, caspase 8/10, and caspase 12, has been particularly valuable in this regard. apexbt.comresearchgate.netrndsystems.com
The compound's cell permeability and, importantly, its ability to cross the blood-brain barrier, have expanded the possibilities for in vivo apoptosis research. nih.govmedchemexpress.com This has been crucial for studying the role of apoptosis in complex biological systems and in models of human diseases where caspase activation is implicated. nih.govisciii.es For instance, Q-VD-OPh has been used in animal models to investigate the involvement of apoptosis in conditions such as stroke and spinal cord injury, providing insights into potential therapeutic targets. nih.govisciii.eskarger.com
The superior properties of Q-VD-OPh, particularly its reduced toxicity and increased potency compared to earlier inhibitors, have also served as a benchmark and provided new insights into the design of subsequent caspase inhibitors. apexbt.com Its success has highlighted the importance of specific structural features, such as the carboxy terminal O-Phenoxy group, in enhancing inhibitor effectiveness and reducing off-target toxicity. researchgate.netrndsystems.com
In essence, Q-VD-OPh has become a standard research tool, facilitating a more comprehensive understanding of caspase-mediated apoptosis and its involvement in health and disease. Its characteristics have not only improved the reliability of experimental results in academic research but have also contributed to the ongoing development of more refined tools for studying cell death.
Q & A
Q. What is the primary mechanism of action of QVD-OPH in apoptosis studies, and how does it differ from other caspase inhibitors?
this compound is an irreversible pan-caspase inhibitor that binds covalently to the active site of caspases, blocking their proteolytic activity and preventing apoptosis . Unlike selective caspase inhibitors (e.g., DEVD-cho for caspase-3), this compound broadly targets caspases-1, -3, -4, -6, -8, -9, and -10, making it suitable for studying apoptosis pathways with multiple caspase dependencies . Methodologically, its efficacy is validated via flow cytometry (e.g., Annexin V/PI staining) and caspase activity assays (e.g., fluorometric substrates) .
Q. How should researchers design experiments to validate this compound’s inhibitory efficacy in cell culture models?
Experimental design should include:
- Positive/Negative Controls : Cells treated with staurosporine (apoptosis inducer) vs. untreated controls.
- Dose-Response Curves : Test this compound concentrations (e.g., 10–50 µM) to identify the IC50 for caspase inhibition .
- Time-Course Analysis : Monitor apoptosis markers (e.g., caspase cleavage, DNA fragmentation) at 6, 12, and 24 hours post-treatment .
- Cross-Validation : Use orthogonal methods like Western blotting (cleaved PARP, caspase-3) to confirm flow cytometry data .
Q. What are the recommended protocols for preparing and storing this compound stock solutions?
this compound is typically dissolved in DMSO at 10 mM and stored at -20°C in single-use aliquots to prevent freeze-thaw degradation . For cell-based assays, dilute in culture medium to ensure a final DMSO concentration ≤0.1% (v/v) to avoid solvent toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s role in necroptosis vs. apoptosis pathways?
While this compound inhibits apoptosis, it does not activate necroptosis in L929 cells, unlike zVAD-fmk, which triggers PKC/JNK/ERK-mediated necroptosis . To dissect these pathways:
Q. What experimental strategies differentiate the activity of (R)-QVD-OPH from its enantiomer in caspase inhibition?
(R)-QVD-OPH, the less active enantiomer, provides a critical control for structure-activity relationship (SAR) studies. Methodological approaches include:
- Enantiomer Purity Verification : Use chiral HPLC to confirm >98% purity .
- Kinetic Assays : Measure caspase inhibition rates (kinact/Ki) for both enantiomers .
- Crystallography : Resolve binding modes of (R)- and (S)-QVD-OPH to caspases to identify stereochemical determinants of efficacy .
Q. How can this compound be integrated into studies exploring crosstalk between apoptosis and autophagy?
- Co-treat cells with this compound and autophagy modulators (e.g., chloroquine for inhibition, rapamycin for induction).
- Use tandem fluorescent LC3 reporters to quantify autophagic flux via confocal microscopy.
- Perform siRNA knockdown of ATG5 or BECN1 to isolate autophagy-specific effects .
Data Analysis and Reproducibility
Q. How should researchers address variability in apoptosis rates observed with this compound across cell lines?
Variability in BIHi004-A vs. BIHi001-A apoptosis rates (e.g., 250 vs. 600 baseline apoptosis units) may stem from:
- Cell Line-Specific Caspase Expression : Quantify caspase-3/8/9 mRNA/protein levels via qPCR/Western blot.
- Microenvironmental Factors : Standardize culture conditions (e.g., serum concentration, O2 levels).
- Statistical Power : Use ≥3 biological replicates and mixed-effects models to account for batch variability .
Q. What guidelines ensure reproducibility when reporting this compound experiments in publications?
Follow the Beilstein Journal of Organic Chemistry’s standards:
- Detailed Methods : Specify this compound concentration, solvent, treatment duration, and cell passage numbers.
- Supporting Information : Include raw flow cytometry data, caspase activity curves, and purity certificates .
- Ethical Compliance : Declare any conflicts of interest and data availability per FAIR principles .
Tables of Key Experimental Data
| Cell Line | Condition | Apoptosis Rate (Units) | Reference |
|---|---|---|---|
| BIHi004-A | No this compound | 250 | |
| BIHi004-A | + this compound (20 µM) | 1800 | |
| BIHi001-A | No this compound | 600 | |
| BIHi001-A | + this compound (20 µM) | 2000 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
